1-(2-Bromo-1-cyclobutoxyethyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-cyclobutoxyethyl)-4-fluorobenzene is an organic compound characterized by the presence of a bromine atom, a cyclobutoxy group, and a fluorobenzene moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-1-cyclobutoxyethyl)-4-fluorobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the bromination of cyclobutane derivatives followed by the introduction of the fluorobenzene group through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Analyse Chemischer Reaktionen
1-(2-Bromo-1-cyclobutoxyethyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong bases, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-cyclobutoxyethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated organic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-Bromo-1-cyclobutoxyethyl)-4-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The cyclobutoxy group may also play a role in modulating the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Bromo-1-cyclobutoxyethyl)-4-fluorobenzene include:
Bromocyclohexane: Another brominated cycloalkane with different ring size and properties.
1-Bromocyclohexene: A brominated cycloalkene with distinct reactivity due to the presence of a double bond.
2-Bromo-1-cyclopropylethanone: A smaller cycloalkane derivative with different chemical behavior.
The uniqueness of this compound lies in its combination of a cyclobutoxy group and a fluorobenzene moiety, which imparts specific chemical and physical properties not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C12H14BrFO |
---|---|
Molekulargewicht |
273.14 g/mol |
IUPAC-Name |
1-(2-bromo-1-cyclobutyloxyethyl)-4-fluorobenzene |
InChI |
InChI=1S/C12H14BrFO/c13-8-12(15-11-2-1-3-11)9-4-6-10(14)7-5-9/h4-7,11-12H,1-3,8H2 |
InChI-Schlüssel |
IQYJQTMTOYMCJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OC(CBr)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.